

Technical Guide: 8-Bromo-6-methoxyquinoline

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Compound of Interest

Compound Name: 8-Bromo-6-methoxyquinoline

Cat. No.: B1267094

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CAS Number: 50488-36-3

This technical guide provides a comprehensive overview of **8-Bromo-6-methoxyquinoline**, a quinoline derivative with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, characterization, and potential biological activities.

Chemical and Physical Properties

8-Bromo-6-methoxyquinoline is a halogenated derivative of 6-methoxyquinoline.^[1] The introduction of a bromine atom at the 8-position and a methoxy group at the 6-position of the quinoline ring confers unique physicochemical properties that are pivotal to its biological activities.^[1]

Property	Value	Reference(s)
CAS Number	50488-36-3	[1][2][3]
Molecular Formula	C ₁₀ H ₈ BrNO	[1][2][3]
Molecular Weight	238.08 g/mol	[1][2]
Appearance	White to pale yellow solid	[4]
Melting Point	65-66 °C	[2]
Boiling Point	329 °C at 760 mmHg	[2]
Density	1.516 g/cm ³	[2]
Flash Point	152.8 °C	[2]
Refractive Index	1.64	[2]
Solubility	Soluble in organic solvents such as chloroform and dichloromethane. Low water solubility is expected.	[4][5]

Synthesis and Purification

The synthesis of **8-Bromo-6-methoxyquinoline** can be achieved through various synthetic routes. A common and effective method involves the direct bromination of 6-methoxyquinoline. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of 8-Bromo-6-methoxyquinoline

Materials:

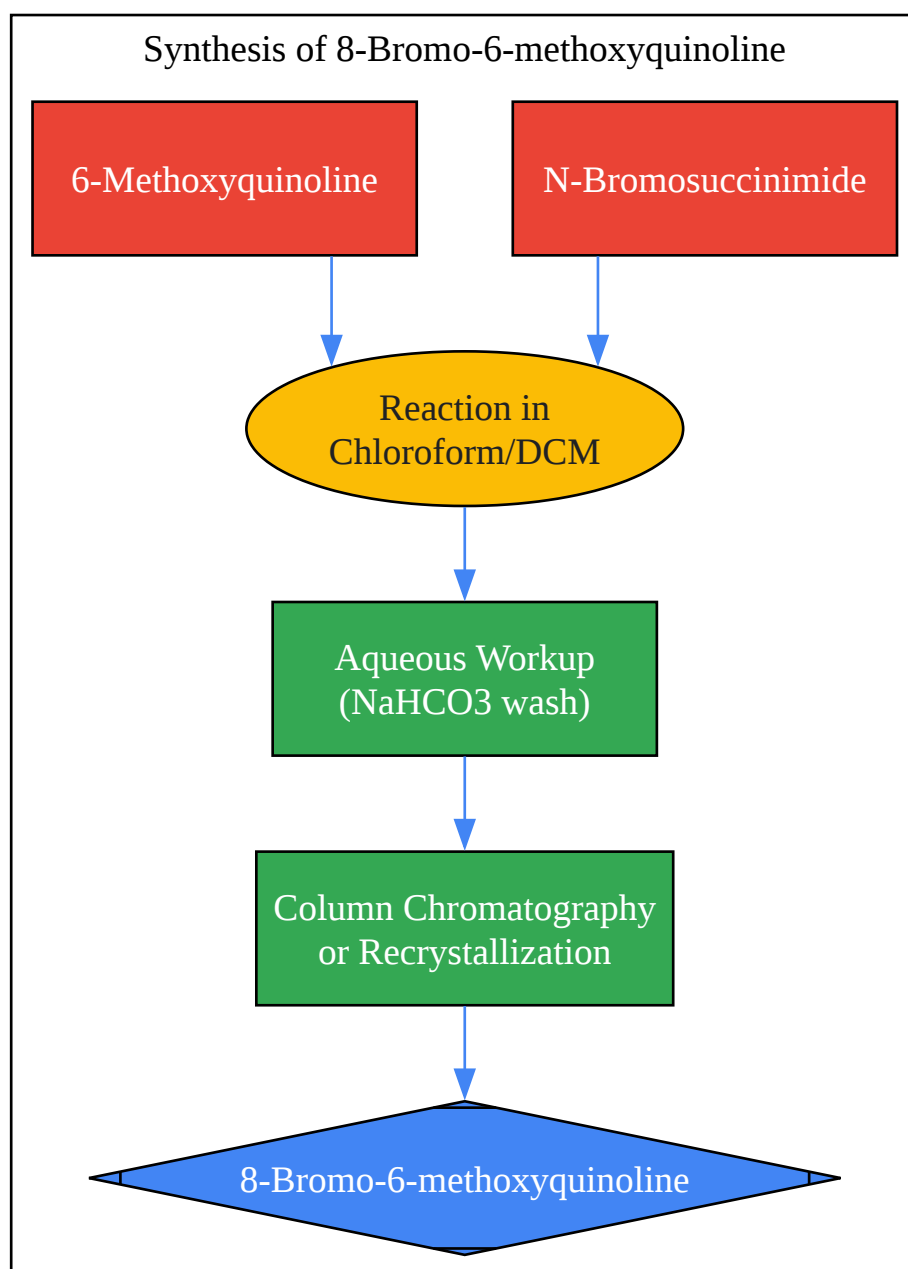
- 6-Methoxyquinoline
- N-Bromosuccinimide (NBS)
- Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous

- Sodium bicarbonate (NaHCO_3) solution, 5% aqueous
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Standard glassware for workup and purification

Procedure:

- In a round-bottom flask, dissolve 6-methoxyquinoline (1 equivalent) in anhydrous chloroform or dichloromethane.
- Cool the solution in an ice bath to 0 °C with continuous stirring.
- Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in the same solvent to the reaction mixture dropwise over a period of 10-15 minutes, ensuring the temperature remains low.
- Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **8-Bromo-6-methoxyquinoline** by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.[5]

Synthesis Workflow



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Caption: A generalized workflow for the synthesis and purification of **8-Bromo-6-methoxyquinoline**.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized **8-Bromo-6-methoxyquinoline** are crucial. The following table summarizes the expected spectroscopic

data based on its chemical structure and data from analogous compounds.

Technique	Expected Observations
^1H NMR	Aromatic protons in the quinoline ring system will appear in the downfield region (typically δ 7.0-9.0 ppm). The methoxy group protons will be a singlet at around δ 3.9-4.1 ppm.
^{13}C NMR	Resonances for the ten carbon atoms of the quinoline ring and the methoxy group. The carbon attached to the bromine will be shifted downfield.
Mass Spectrometry (MS)	The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ^{79}Br and ^{81}Br isotopes), corresponding to the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$.
Infrared (IR) Spectroscopy	Characteristic absorption bands for C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the quinoline core, and C-O stretching of the methoxy ether.

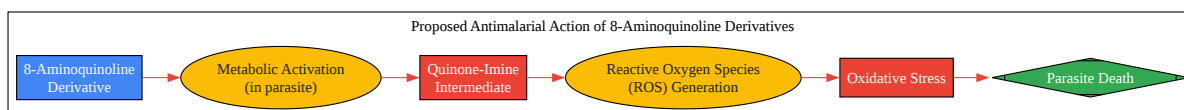
Applications in Drug Discovery and Development

8-Bromo-6-methoxyquinoline serves as a versatile scaffold in medicinal chemistry, with potential applications as an antimalarial and anticancer agent.^[1]

Antimalarial Activity

Quinoline-based compounds have a long history as antimalarial drugs. The 8-aminoquinoline class, in particular, is effective against the liver stages of the Plasmodium parasite.^[6] The proposed mechanism of action for 8-aminoquinolines involves their metabolic activation within the parasite to reactive quinone-imine intermediates. These intermediates can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that cause oxidative damage and parasite death.^[6]

Proposed Antimalarial Mechanism of Action



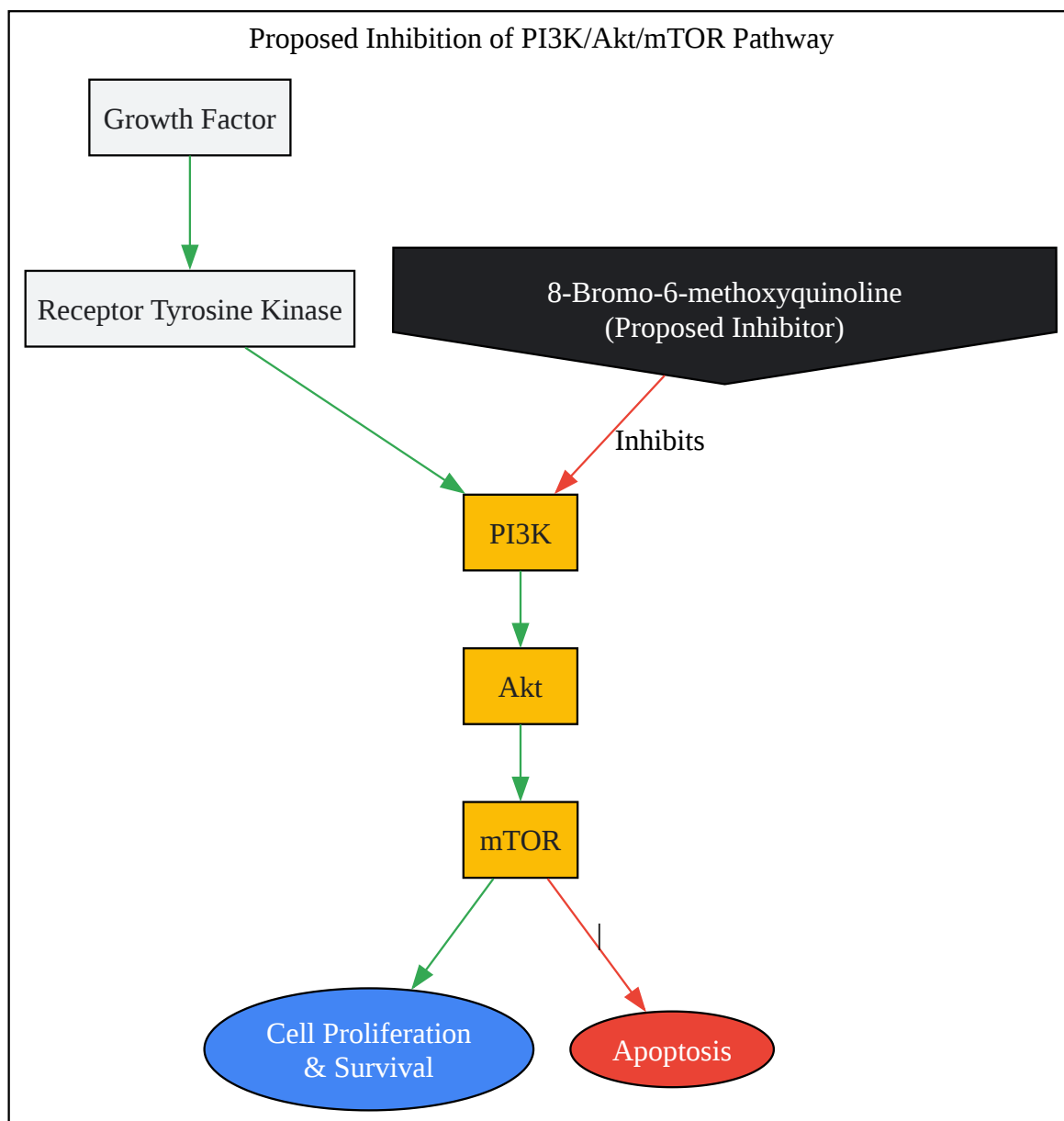
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Caption: Proposed mechanism of antimalarial action for 8-aminoquinoline derivatives.

Potential Anticancer Activity

Several quinoline derivatives have demonstrated potent anticancer activities. One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[7] Structurally related methoxy-quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7][8] It is plausible that **8-Bromo-6-methoxyquinoline** or its derivatives could exhibit similar inhibitory effects.

Proposed Anticancer Signaling Pathway Inhibition



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Caption: Proposed mechanism of anticancer activity via inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

8-Bromo-6-methoxyquinoline should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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